molecular formula C14H14O5 B5797045 4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid CAS No. 331670-03-2

4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid

Cat. No. B5797045
CAS RN: 331670-03-2
M. Wt: 262.26 g/mol
InChI Key: KUTPZFVJHJBNPF-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid is a chemical compound that belongs to the class of furoic acids. It is also known as MFA or 4-MMPF. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to a reduction in the production of inflammatory mediators, such as prostaglandins and nitric oxide.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and analgesic activity. It has also been shown to have a protective effect on cartilage and bone tissue.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid in lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to inhibit pro-inflammatory cytokines and enzymes. However, one limitation is that its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as agriculture and materials science. Additionally, studies on the toxicity and safety of this compound are needed to evaluate its potential for clinical use.

Synthesis Methods

The synthesis of 4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid involves the reaction of 4-methoxybenzyl alcohol with methyl acrylate in the presence of a base catalyst to form the corresponding ester. The ester is then subjected to a ring-closing metathesis reaction to form the furoic acid derivative.

Scientific Research Applications

4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

4-[(4-methoxyphenoxy)methyl]-5-methylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-9-10(7-13(19-9)14(15)16)8-18-12-5-3-11(17-2)4-6-12/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTPZFVJHJBNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183684
Record name 4-[(4-Methoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331670-03-2
Record name 4-[(4-Methoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331670-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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